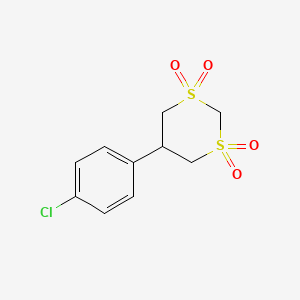
5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide (CPDTO) is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It is a heterocyclic organic compound that contains both sulfur and oxygen atoms in its structure. CPDTO has been shown to exhibit a range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties.
Mecanismo De Acción
The mechanism of action of 5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide is not fully understood. However, it is believed to exert its anti-tumor activity by inducing apoptosis (programmed cell death) in cancer cells. 5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide has also been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. In addition, 5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide has been shown to inhibit the production of inflammatory cytokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activity of certain enzymes involved in cancer cell growth, and reduce the production of inflammatory cytokines. 5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide has also been shown to exhibit anti-viral activity against the hepatitis B virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide is its potential as a novel anti-tumor agent. It has been shown to exhibit anti-tumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. In addition, 5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide has been shown to possess anti-inflammatory and anti-viral properties, making it a potential candidate for the treatment of inflammatory diseases and viral infections. However, one limitation of 5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide is its potential toxicity, which may limit its clinical use.
Direcciones Futuras
There are several future directions for research on 5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide. One area of interest is the development of more potent analogs of 5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide with improved anti-tumor activity and reduced toxicity. Another area of interest is the investigation of the mechanism of action of 5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide, which may lead to the development of new anti-cancer therapies. Finally, the potential use of 5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide as a treatment for inflammatory diseases and viral infections warrants further investigation.
Métodos De Síntesis
The synthesis of 5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide involves the reaction of 4-chlorophenylacetic acid with thionyl chloride to produce 4-chlorophenylacetyl chloride. This is then reacted with 1,3-dithiane in the presence of a catalyst to produce the desired product, 5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide.
Aplicaciones Científicas De Investigación
5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-tumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. In addition, 5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. 5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide has also been shown to possess anti-viral activity against the hepatitis B virus.
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4S2/c11-10-3-1-8(2-4-10)9-5-16(12,13)7-17(14,15)6-9/h1-4,9H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNYXZMVXSBAOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS(=O)(=O)CS1(=O)=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-cyclopropyl-1H-pyrrol-3(2H)-one](/img/structure/B2934283.png)
![2,6-dimethoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2934284.png)

![1-benzyl-9-methyl-2-(morpholine-4-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2934287.png)

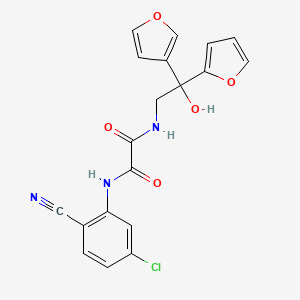
![6-[2-(Azepan-1-yl)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2934291.png)

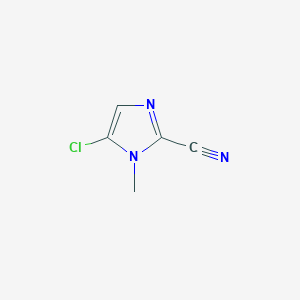
![2-Ethyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one](/img/structure/B2934295.png)
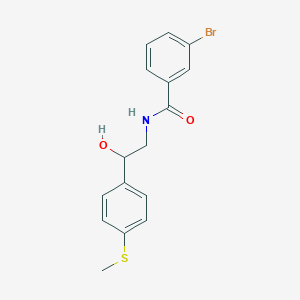
![2-Bromo-5-[(2-methoxyethyl)sulfamoyl]benzoic acid](/img/structure/B2934301.png)
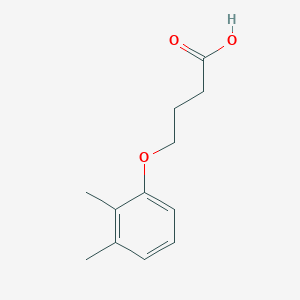
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-4-phenylbutanoic acid](/img/structure/B2934305.png)